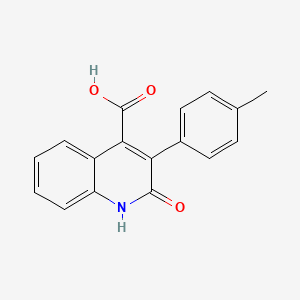
3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. The presence of a carboxylic acid (-COOH) functional group and a methylphenyl group attached to the quinoline core suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinoline core with a carboxylic acid group at the 4-position and a methylphenyl group at the 3-position . The exact 3D structure and conformation would depend on the spatial arrangement of these groups and could be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution . The exact reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The aromatic rings would contribute to its pi-pi stacking interactions.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can serve as a boron reagent in SM reactions, facilitating the synthesis of diverse organic compounds . Researchers can explore its compatibility with various substrates and optimize reaction conditions.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can induce conformational changes in the target proteins, altering their activity and resulting in downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways can lead to a range of downstream effects, potentially contributing to its overall biological activity .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often metabolized by the liver .
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation . These effects could contribute to the compound’s overall biological activity.
Action Environment
The action of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . These factors can influence the compound’s stability, its interaction with target proteins, and its overall efficacy .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)14-15(17(20)21)12-4-2-3-5-13(12)18-16(14)19/h2-9H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGURCXDWBLOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


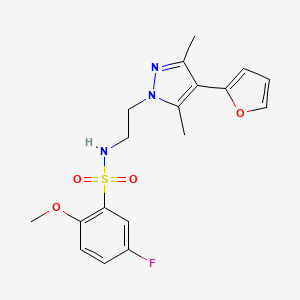
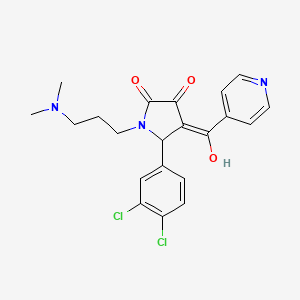
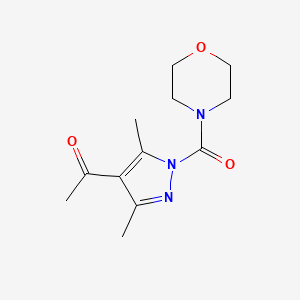
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)
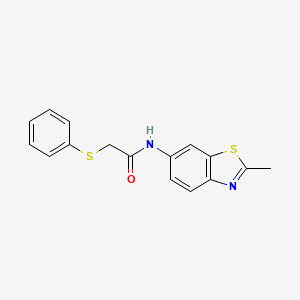
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)
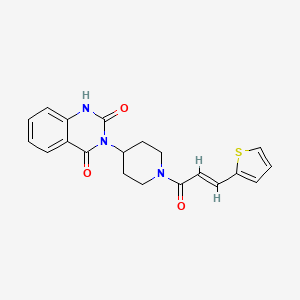
![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)
![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)
![5-(6-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2458588.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2458589.png)
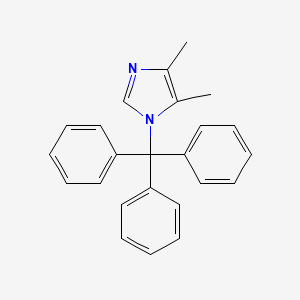
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)